molecular formula C10H16N2O2 B1377017 3-methyl-1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid CAS No. 1432681-38-3

3-methyl-1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1377017
CAS No.: 1432681-38-3
M. Wt: 196.25 g/mol
InChI Key: VDMCXBCWNUWDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by a methyl group at the 3-position, a pentan-3-yl group at the 1-position, and a carboxylic acid group at the 5-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1-(pentan-3-yl)-1H-pyrazole with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process generally includes the use of catalysts to enhance the reaction rate and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

  • Oxidation products include ketones and aldehydes.
  • Reduction products include alcohols and aldehydes.
  • Substitution products vary depending on the reagents used.

Scientific Research Applications

3-Methyl-1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

    3-Methyl-1-(pentan-3-yl)-1H-pyrazole: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    1-(Pentan-3-yl)-1H-pyrazole-5-carboxylic acid: Lacks the methyl group, which can influence its biological activity and chemical reactivity.

Uniqueness: 3-Methyl-1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the methyl and carboxylic acid groups, which confer specific chemical and biological properties. This combination allows for a broader range of reactions and applications compared to similar compounds.

Properties

IUPAC Name

5-methyl-2-pentan-3-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-8(5-2)12-9(10(13)14)6-7(3)11-12/h6,8H,4-5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMCXBCWNUWDEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C(=CC(=N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
3-methyl-1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
3-methyl-1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
3-methyl-1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
3-methyl-1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-methyl-1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.